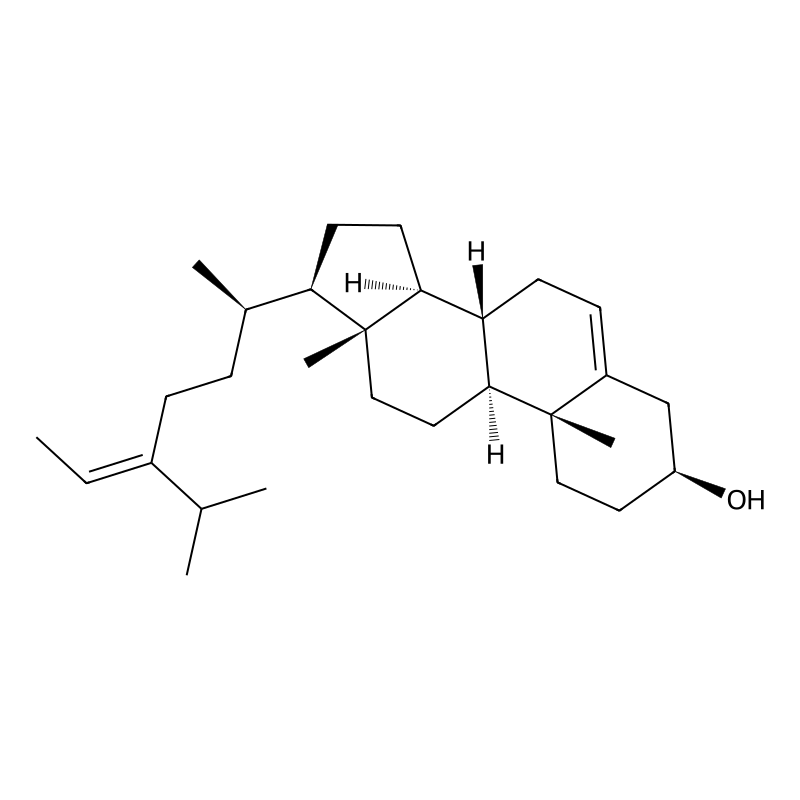

Fucosterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-Cancer Properties

Fucosterol has demonstrated promising anti-cancer properties in various studies. It is believed to inhibit the growth and proliferation of cancer cells through various mechanisms, including inducing apoptosis (programmed cell death) and hindering cell migration and invasion []. Research suggests its potential application against various cancer types, including breast cancer, colon cancer, and non-small cell lung cancer [, , ]. However, further research is needed to fully understand the underlying mechanisms and translate these findings into clinical applications.

Anti-Diabetic and Anti-Obesity Effects

Fucosterol exhibits potential benefits in regulating blood sugar and managing obesity. Studies have shown its ability to improve insulin sensitivity, reduce fat accumulation, and promote brown adipose tissue (responsible for burning calories) activity [, ]. These findings suggest its potential role in preventing and managing type 2 diabetes and obesity, although more research is needed to confirm its efficacy and safety in humans.

Anti-Inflammatory and Neuroprotective Activities

Fucosterol possesses anti-inflammatory properties and has been shown to reduce inflammation in various models []. Additionally, research suggests its potential benefits in protecting against neurodegenerative diseases like Alzheimer's disease and Parkinson's disease by promoting nerve cell growth and survival []. However, further investigation is necessary to elucidate the exact mechanisms and translate these findings into therapeutic applications.

Other Potential Applications

Fucosterol is also being explored for its potential applications in various other areas, including:

- Antioxidant activity: Fucosterol exhibits antioxidant properties, which may help protect against oxidative stress and its associated diseases [].

- Hepatoprotective effects: Studies suggest that fucosterol may protect the liver from damage caused by various factors [].

- Antimicrobial activity: Fucosterol has shown potential antibacterial and antifungal properties, suggesting its possible use in developing new antimicrobial agents [].

Fucosterol is a phytosterol predominantly found in marine brown algae, particularly in species such as Sargassum fusiforme and Padina boryana. It was first isolated in its pure form by Heilbron et al. in 1934. Structurally, fucosterol is characterized by a hydroxyl group at carbon-28 and a unique sterol backbone, which contributes to its diverse biological activities . Its molecular formula is C₂₇H₄₉O, and it exhibits properties similar to cholesterol, influencing cell membrane fluidity and integrity .

Research suggests fucosterol exerts its biological effects through various mechanisms. Here are a few examples:

- Cholesterol Reduction: Studies indicate fucosterol may help lower blood cholesterol levels by inhibiting its intestinal absorption [].

- Anti-diabetic Effects: Fucosterol may improve glucose metabolism and insulin sensitivity, potentially benefiting diabetic conditions [].

- Anti-cancer Properties: Research suggests fucosterol may have anti-cancer effects by inhibiting the growth and proliferation of cancer cells [].

Fucosterol exhibits a range of biological activities:

- Antioxidant Properties: It acts as a potent antioxidant, reducing oxidative stress and enhancing antioxidative enzyme activity .

- Anti-inflammatory Effects: Fucosterol has been shown to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6, making it beneficial in managing inflammation .

- Neuroprotective Effects: Research indicates that fucosterol may have anti-Alzheimer activity through the inhibition of beta-secretase, suggesting potential therapeutic applications in neurodegenerative diseases .

- Antidiabetic Properties: It has demonstrated efficacy in reducing insulin resistance and lowering blood glucose levels in diabetic models .

Fucosterol can be synthesized through various methods:

- Extraction from Marine Algae: The most common method involves extracting fucosterol from brown algae using solvents like methanol, ethanol, or n-hexane. The extraction process typically includes solvent fractionation and purification via silica gel chromatography .

- Chemical Synthesis: Although less common, chemical synthesis pathways have been explored for producing fucosterol analogs or derivatives.

Fucosterol has several applications across various fields:

- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, fucosterol is being investigated for use in treating chronic inflammatory diseases and neurodegenerative disorders.

- Cosmetics: Its skin-protective properties make it a valuable ingredient in cosmetic formulations aimed at reducing oxidative damage.

- Nutraceuticals: Fucosterol is considered for inclusion in dietary supplements due to its health benefits.

Studies have highlighted fucosterol's interactions with various biological pathways:

- It has been shown to modulate the NF-kB and mitogen-activated protein kinase signaling pathways, which are crucial for inflammatory responses .

- Fucosterol exhibits strong binding affinity for enzymes involved in glucose metabolism, indicating potential for managing diabetes-related complications .

Fucosterol shares structural similarities with several other phytosterols. Below is a comparison highlighting its uniqueness:

| Compound | Source | Unique Characteristics |

|---|---|---|

| Cholesterol | Animal tissues | Essential for cell membranes; precursor for steroid hormones. |

| Beta-Sitosterol | Plant sources | Known for cholesterol-lowering effects; widely used in supplements. |

| Stigmasterol | Plant oils | Exhibits anti-inflammatory properties; used in cosmetics. |

| Campesterol | Plant sources | Similar structure; involved in plant growth regulation. |

Fucosterol is unique due to its specific presence in marine environments and its potent bioactivity against oxidative stress and inflammation compared to terrestrial phytosterols .

Fucosterol possesses the molecular formula C₂₉H₄₈O, representing a sterol compound with a molecular weight of 412.69-412.70 grams per mole and an exact mass of 412.370516 grams per mole [1] [3] [5]. The compound is systematically named (3β,24E)-Stigmasta-5,24(28)-dien-3-ol according to International Union of Pure and Applied Chemistry nomenclature conventions [8] [12]. Fucosterol belongs to the class of organic compounds known as stigmastanes and derivatives, which are sterol lipids with a structure based on the stigmastane skeleton consisting of a cholestane moiety bearing an ethyl group at the carbon atom C24 [15].

The molecular structure is characterized by a tetracyclic steroid backbone derived from the stigmastane framework, featuring two strategically positioned double bonds at positions 5 and 24(28) [1] [5]. The compound represents a 3β-sterol consisting of stigmastan-3β-ol with these characteristic unsaturations, making it a member of the phytosterol family [1] [5]. The Chemical Abstracts Service registry number 17605-67-3 uniquely identifies this compound in chemical databases [1] [3] [5].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₉H₄₈O | [1] [3] [5] |

| Molecular Weight | 412.69-412.70 g/mol | [1] [3] [5] |

| Exact Mass | 412.370516 g/mol | [3] [8] |

| Chemical Abstracts Service Registry Number | 17605-67-3 | [1] [3] [5] |

| International Union of Pure and Applied Chemistry Name | (3β,24E)-Stigmasta-5,24(28)-dien-3-ol | [8] [12] |

| InChI Key | OSELKOCHBMDKEJ-JUGJNGJRSA-N | [8] [12] |

Stereochemical Configuration

The stereochemical configuration of fucosterol is precisely defined by its (24E) designation, indicating the trans configuration of the double bond at position 24 [43] [45]. This E-configuration is crucial for distinguishing fucosterol from its geometric isomer isofucosterol, which possesses the (24Z) configuration [42]. The stereochemical importance of fucosterol has been demonstrated through studies showing that both the formation of epoxide intermediates and their subsequent conversion to other sterols proceed with specific stereochemical requirements [6].

The compound exhibits a specific optical rotation of [α]²⁰D = -38.4° when measured in chloroform, indicating its levorotatory nature [43]. This optical activity results from the multiple chiral centers present in the steroid framework, which collectively contribute to the compound's three-dimensional molecular architecture [43]. The absolute configuration at carbon-24 follows the R configuration, as established through nuclear magnetic resonance spectroscopic analysis and comparison with reference compounds [17].

The side chain configuration plays a critical role in the biological and physical properties of fucosterol, with the (24E) geometry providing distinct conformational characteristics compared to other sterol configurations [42] [47]. Studies on stereochemically labeled fucosterol derivatives have revealed that enzymatic conversions involving this compound demonstrate stereospecific requirements, particularly in the fragmentation reactions catalyzed by fucosterol epoxide lyase [47].

Physical Characteristics

Crystalline Structure and Morphology

Fucosterol crystallizes as a white crystalline powder with well-defined morphological characteristics [12]. The compound forms crystals from methanol, exhibiting a characteristic crystalline structure typical of sterol compounds [43]. The crystalline morphology reflects the molecular packing arrangements common to steroid structures, where the rigid tetracyclic framework contributes to ordered crystal lattice formation [51].

X-ray crystallographic studies of sterol compounds, including those structurally related to fucosterol, have demonstrated that sterol molecules adopt roughly lath-shaped conformations with approximate dimensions of 20 × 7 × 4 Angstroms in their crystalline states [51]. The molecular arrangement in crystal units follows patterns consistent with the steroid framework, where intermolecular interactions between the rigid ring systems and flexible side chains determine the overall crystal structure [51].

Melting Properties (113-114°C)

Fucosterol exhibits a characteristic melting point range of 113-114°C, as determined through differential scanning calorimetry and other thermal analysis methods [10] [43]. This melting point represents a key identifying characteristic for the compound and serves as an important parameter for quality control and purity assessment [10]. The melting behavior indicates that fucosterol transitions from its crystalline solid state to liquid phase within this narrow temperature range [10].

The melting point of fucosterol is consistent with its molecular structure and intermolecular forces, reflecting the balance between the rigid steroid backbone and the flexible alkyl side chain [43]. Thermal analysis studies have shown that the melting process occurs as a distinct endothermic transition, characteristic of crystalline organic compounds with well-defined crystal structures [10].

Solubility Profile

Fucosterol demonstrates characteristic sterol solubility patterns, being insoluble in water but readily soluble in organic solvents such as methanol and chloroform [12] [43]. The compound exhibits solubility in most organic solvents, reflecting its lipophilic nature typical of sterol compounds [43]. This solubility profile results from the predominantly hydrocarbon structure of the steroid framework combined with the single hydroxyl group at position 3 [12].

The solubility characteristics of fucosterol in various solvents have been systematically characterized, with specific recommendations for stock solution preparation using methanol or dimethyl sulfoxide as primary solvents [12]. For enhanced solubility, warming the solution to 37°C and ultrasonic treatment have been recommended [12]. The compound maintains stability in solution when stored at temperatures below -20°C under desiccated conditions [12].

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Insoluble | [12] |

| Methanol | Soluble | [12] |

| Chloroform | Soluble | [43] |

| Organic solvents (general) | Soluble | [43] |

Chemical Reactivity

Fucosterol exhibits chemical reactivity patterns characteristic of sterol compounds, particularly involving the hydroxyl group at position 3 and the two double bonds at positions 5 and 24(28) [1] [6]. The compound can undergo acetylation reactions at the 3β-hydroxyl position to form fucosterol acetate, which has been characterized with a molecular formula of C₃₁H₅₀O₂ and molecular weight of 454.73 grams per mole [38] [43].

The double bond at position 24-28 is particularly reactive and can participate in epoxidation reactions to form fucosterol epoxide derivatives [6] [47]. These epoxidation reactions have been shown to proceed with varying degrees of stereospecificity, yielding different stereoisomeric epoxides depending on reaction conditions [6]. The 24R,28R and 24S,28S stereoisomers of fucosterol epoxide have been identified as products of such reactions [6] [47].

Chemical modifications of fucosterol have been explored through semisynthetic approaches, yielding various derivatives with altered physicochemical and biological properties [37]. These structural modifications typically target the reactive sites within the molecule, including the hydroxyl group and the unsaturated positions [37]. The chemical reactivity profile of fucosterol makes it a suitable substrate for synthetic transformations aimed at developing novel sterol derivatives [37].

Spectroscopic Characteristics

Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Patterns

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of fucosterol through distinct spectral patterns in both proton (¹H) and carbon-13 (¹³C) dimensions [32] [14]. In the ¹H nuclear magnetic resonance spectrum, fucosterol exhibits characteristic olefinic proton signals at δ 5.35 (1H, d, J = 5.5 Hz) for H-6 and δ 5.18 (1H, q, J = 6.5, 13.5 Hz) for H-28 [32]. The oxygenated methine proton at position 3 appears as a multiplet at δ 3.53, while the compound displays six distinct methyl group signals, including H-29 at δ 1.58 (3H, d, J = 7.5 Hz) and H-18 at δ 0.69 (3H, s) [32].

The ¹³C nuclear magnetic resonance spectrum reveals 29 carbon signals consistent with the molecular formula, including characteristic resonances for olefinic quaternary carbons at δ 147.2 (C-24) and δ 141.0 (C-5) [32]. Olefinic methine carbons appear at δ 121.9 (C-6) and δ 115.8 (C-28), while the oxygenated methine carbon C-3 resonates at δ 72.0 [32]. The spectral data demonstrate the presence of the characteristic double bond system and the 3β-hydroxyl functionality [32].

Advanced nuclear magnetic resonance techniques including Distortionless Enhancement by Polarization Transfer, two-dimensional correlation spectroscopy, Heteronuclear Single Quantum Coherence, and Heteronuclear Multiple Bond Correlation have been employed for complete structural elucidation of fucosterol [32]. These multi-dimensional approaches provide unambiguous assignment of all carbon and hydrogen atoms within the molecular framework [32].

| Nuclear Magnetic Resonance Type | Assignment | Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | H-6 (olefinic) | 5.35 (1H, d, J = 5.5 Hz) | [32] |

| ¹H Nuclear Magnetic Resonance | H-28 (olefinic) | 5.18 (1H, q, J = 6.5, 13.5 Hz) | [32] |

| ¹H Nuclear Magnetic Resonance | H-3 (oxygenated methine) | 3.53 (1H, m) | [32] |

| ¹H Nuclear Magnetic Resonance | H-29 (methyl) | 1.58 (3H, d, J = 7.5 Hz) | [32] |

| ¹³C Nuclear Magnetic Resonance | C-24 (olefinic quaternary) | 147.2 | [32] |

| ¹³C Nuclear Magnetic Resonance | C-5 (olefinic quaternary) | 141.0 | [32] |

| ¹³C Nuclear Magnetic Resonance | C-6 (olefinic methine) | 121.9 | [32] |

| ¹³C Nuclear Magnetic Resonance | C-28 (olefinic methine) | 115.8 | [32] |

Mass Spectrometry Fragmentation

Mass spectrometry analysis of fucosterol reveals characteristic fragmentation patterns that provide structural information and enable compound identification [3] [16] [19]. Under electron ionization conditions, fucosterol displays a molecular ion peak at m/z 412, corresponding to the intact molecular structure [3] [33]. The base peak and other significant fragments include m/z 397 resulting from the loss of a methyl group (M-CH₃), which is a common fragmentation pathway for sterol compounds [3] [33].

C-ring fragmentation represents a major pathway in fucosterol mass spectrometry, generating ions at m/z 147 and m/z 161 [16]. The ion at m/z 147 appears with higher relative abundance than m/z 149 and m/z 145, which is characteristic of Δ⁵-sterols and serves as a diagnostic feature for compounds containing the 5,6-double bond system [16]. The formation of m/z 161 through scission between C11/C12 and C8/C14 provides additional structural confirmation [16].

Atmospheric Pressure Chemical Ionization tandem mass spectrometry analysis reveals additional fragmentation patterns, including the formation of m/z 297 through partial side chain fragmentation [16]. This fragment ion is particularly diagnostic for sterols containing unsaturated side chains and results from multi-step reactions involving demethylation, conrotatory electrocyclic rearrangement, and retro-ene reactions [16]. The presence of m/z 217 and m/z 218 ions represents characteristic sterol fragmentation patterns observed across multiple sterol compounds [19].

| Ionization Method | Fragment m/z | Assignment/Description | Reference |

|---|---|---|---|

| Electron Ionization | 412 [M]⁺ | Molecular ion peak | [3] [33] |

| Electron Ionization | 397 [M-CH₃]⁺ | Loss of methyl group | [3] [33] |

| Electron Ionization | 147 | C-ring fragmentation (Δ⁵-sterols) | [16] |

| Electron Ionization | 161 | C-ring fragmentation | [16] |

| Atmospheric Pressure Chemical Ionization-tandem mass spectrometry | 297 | Partial side chain fragmentation | [16] |

| Atmospheric Pressure Chemical Ionization-tandem mass spectrometry | 217 | Characteristic sterol fragmentation | [19] |

| Atmospheric Pressure Chemical Ionization-tandem mass spectrometry | 218 | Characteristic sterol fragmentation | [19] |

The mevalonate pathway represents a fundamental biosynthetic route for isoprenoid synthesis that varies significantly among different marine algae taxa. The mevalonate pathway comprises six enzymatic reactions that commence with acetyl-coenzyme A condensation by acetyl-coA C-acetyltransferase, followed by synthesis of 3-hydroxy-3-methylglutaryl-coenzyme A by hydroxymethylglutaryl-coenzyme A synthase with subsequent reduction by hydroxymethylglutaryl-coenzyme A reductase to form mevalonate as an intermediate [1]. The pathway then continues through pyrophosphorylation and decarboxylation in subsequent steps by mevalonic acid kinase, phosphomevalonate kinase, and mevalonate-5-diphosphate decarboxylase to form the final isoprene unit, isopentenyl diphosphate [1].

The taxonomic distribution of the mevalonate pathway among marine algae reveals significant evolutionary patterns. Green macroalgae lack the genes involved in the mevalonate pathway and primarily utilize the methylerythritol phosphate pathway for isoprene synthesis [1]. This divergence likely occurred during endosymbiosis when green algae lost machinery from the mevalonate pathway and evolved to rely predominantly on the methylerythritol phosphate pathway for all fundamental aspects of isoprenoid synthesis [1]. Conversely, red algae retain the capacity to synthesize isopentenyl diphosphate and dimethylallyl diphosphate through both cytosolic mevalonate and plastid-relying methylerythritol phosphate mechanisms [1]. Brown algae, particularly those producing fucosterol, primarily utilize the mevalonate pathway for sterol biosynthesis [2] [3].

The pathway compartmentalization differs substantially between algae types. Most portions of the mevalonate pathway occur in the cytoplasm, while the methylerythritol phosphate pathway transpires predominantly in plastids [1]. The mevalonate pathway produces only isopentenyl diphosphate, which requires subsequent isomerization to dimethylallyl diphosphate by isopentenyl diphosphate isomerase, whereas the methylerythritol phosphate pathway directly produces both precursors [1]. Marine Flavobacteriaceae strains have been shown to produce zeaxanthin via the mevalonate pathway, diverging from the 2-C-methyl-d-erythritol-4-phosphate pathway commonly observed in most Gram-negative bacteria [4].

Enzymatic Mechanisms

The enzymatic mechanisms underlying fucosterol biosynthesis involve multiple specialized catalysts operating through distinct biochemical transformations. Squalene synthase catalyzes the reductive dimerization of two molecules of farnesyl diphosphate in a two-step reaction to produce squalene, proceeding via head-to-head coupling of two farnesyl diphosphate molecules through a stable cyclopropylcarbinyl diphosphate intermediate [5]. Squalene epoxidase catalyzes the insertion of an oxygen atom across a carbon-carbon double bond to form an epoxide in a cytochrome P450-type reaction [5] [6].

The cyclization of 2,3-oxidosqualene to cycloartenol represents a critical enzymatic transformation catalyzed by cycloartenol synthase. This enzyme has been characterized from multiple marine algae species, including the red seaweed Laurencia dendroidea, where cycloartenol synthase produces cycloartenol as the sterol precursor [7] [8] [9]. Phylogenetic analysis using oxidosqualene cyclases genes from plants, fungi, and algae revealed that algal oxidosqualene cyclases cluster with cycloartenol cyclases rather than lanosterol cyclases, confirming that algae utilize the cycloartenol branch for sterol biosynthesis [10] [11] [7].

Sterol methyltransferases constitute a group of sequence-related proteins that catalyze the pattern of sterol diversity across eukaryotic kingdoms [12]. The sterol methyltransferase from Chlamydomonas reinhardtii demonstrates broad C3-anchoring requirements for substrate binding and formation of 24β-methyl/ethyl Δ25(27)-olefin products typical of primitive organisms [12]. The enzyme catalyzes sterol methylation through a conserved SN2 reaction mechanism, with deprotonation proceeding from the pro-Z methyl group on lanosterol corresponding to C27 [12].

Fucosterol epoxide lyase represents a specialized enzyme that cleaves the epoxide ring of fucosterol epoxide, resulting in the formation of desmosterol and acetaldehyde [13]. This enzymatic reaction demonstrates stereospecificity, where the pro-S and pro-R methyl groups of the epoxides turn stereospecifically into Z- and E-methyl groups respectively [14]. The enzyme exhibits optimal activity at pH 7.4 in phosphate buffer at 37°C, with the 24R,28R diastereomer of fucosterol epoxide metabolized at a rate at least 100 times greater than the 24S,28S isomer [15].

Regulation of Fucosterol Biosynthesis

The regulation of fucosterol biosynthesis involves complex mechanisms operating at transcriptional, post-transcriptional, and enzymatic levels. Sterol biosynthesis regulation has been extensively studied in fungi, where transcription factor FgSR controls sterol production by forming homodimers and binding to 16-base pair cis-elements containing two conserved CGAA repeat sequences [16]. FgSR undergoes phosphorylation by the mitogen-activated protein kinase FgHog1, and the phosphorylated FgSR interacts with the chromatin remodeling complex SWI/SNF at target genes, leading to enhanced transcription [16].

The regulation of sterol biosynthesis differs significantly from the canonical sterol regulatory element-binding protein mechanisms found in animals. In Fusarium graminearum, FgSR binds to promoters of multiple ergosterol biosynthesis genes and regulates sensitivity to sterol biosynthesis inhibitors targeted to different biosynthetic enzymes [16]. The transcriptional regulation involves complex networks where FgSR targets genes involved in steroid and terpenoid backbone biosynthesis, tryptophan metabolism, and various other metabolic pathways [16].

Environmental factors significantly influence fucosterol biosynthesis regulation. Oxygen availability affects the cyclization of squalene to sterols, as demonstrated by the accumulation of radioactive squalene under anaerobic conditions in pea leaves [17]. The requirement for oxygen in sterol cyclization represents a critical regulatory checkpoint in the biosynthetic pathway [17]. Additionally, sterol biosynthesis regulation involves coordinate control of multiple pathway branches, with sterol profiles changing dynamically during different growth phases and environmental conditions [18].

Temporal regulation of sterol profiles reveals that sterols play important roles in algal growth, carotenoid synthesis, and fatty acid synthesis [18]. The dynamics of fatty acid and sterol biosynthesis demonstrate complex co-regulation mechanisms that ensure proper membrane composition and cellular homeostasis [18]. Substrate availability and enzymatic flux control represent additional regulatory mechanisms that modulate fucosterol production in marine algae [19].

Isotopic Labeling Studies

Isotopic labeling studies have provided crucial insights into fucosterol biosynthesis mechanisms and pathway elucidation. Early investigations using carbon-14 and tritium-labeled precursors established the fundamental biosynthetic origins of fucosterol. Fucosterol biosynthesized by Fucus spiralis from [2-14C,(4R)-4-3H1] mevalonic acid demonstrated specific incorporation patterns that revealed the stereochemical mechanisms of side-chain alkylation [20] [21].

Carbon-13 nuclear magnetic resonance studies have elucidated the detailed incorporation patterns of labeled precursors into sterol structures. The use of [6-13C2H3]mevalonate provided critical evidence for distinguishing between cycloartenol and lanosterol biosynthetic routes through analysis of deuterium retention patterns at specific carbon positions [22]. These studies demonstrated that C-18, C-21, and C-27 positions were labeled as 13C2H3, while C-19 was labeled as 13C2H2, confirming the cycloartenol biosynthetic pathway [22].

Parallel stable isotope labeling platforms have been developed to associate metabolite stable isotope labeling patterns with biosynthetic gene cluster structure predictions [23]. The IsoAnalyst platform employs multiple stable isotope tracers including [1-13C]propionate, [1-13C]acetate, [1-15N]glutamate, and [methyl-13C]methionine to determine biosynthetic precursor incorporation patterns [23]. This approach enables systematic categorization of specialized metabolites based on biosynthetic precursor incorporation and facilitates connection of molecules to their corresponding biosynthetic gene clusters [23].

Recent advances in isotopic labeling have extended to single-cell mass spectrometry applications, allowing monitoring of isotopically labeled precursor incorporation into individual cells [24]. Stable isotope labeling combined with mass spectrometry analysis provides insights into metabolic flux and synthesis rates of complex biosynthetic pathways [24]. The application of [1-13C]glucose, [2-13C]acetate, and other labeled precursors has revealed distinctive labeling patterns that distinguish between mevalonate and methylerythritol phosphate pathway contributions to sterol biosynthesis [25] [26].

Evolutionary Aspects of Sterol Biosynthesis in Algae

The evolutionary history of sterol biosynthesis in algae reveals complex patterns of pathway diversification and enzymatic specialization across major lineages. Phylogenomic analyses suggest that the last eukaryotic common ancestor already harbored a large panel of enzymes for sterol synthesis, with subsequent evolution occurring primarily through gene losses rather than acquisitions [27]. The ancestral sterol biosynthetic capacity likely included the ability to synthesize diverse sterol compounds through a cycloartenol-based pathway [27].

The evolutionary divergence of sterol biosynthetic pathways among algae reflects their distinct phylogenetic origins and ecological adaptations. Green algae demonstrate loss of the mevalonate pathway for terpenoid synthesis, retaining primarily the methylerythritol phosphate pathway [28] [29]. This evolutionary pattern contrasts with streptophyte algae, which maintain both pathways similar to land plants [28]. The retention or loss of specific enzymatic functions appears linked to cellular compartmentalization and metabolic requirements [28].

Brown algae exhibit unique evolutionary adaptations in sterol biosynthesis, with fucosterol representing a characteristic sterol that emerged during their evolutionary history [2] [3]. The capacity for fucosterol biosynthesis appears to have evolved through modifications of existing sterol methyltransferase activities and side-chain modification enzymes [2]. Phylogenetic analyses of sterol biosynthetic genes reveal that brown algae share closer relationships with stramenopile organisms in their enzymatic repertoire [3].

The emergence of stigmasteroid biosynthesis capacity during the Cryogenian period (720-635 million years ago) represents a major evolutionary innovation that heralded the rise of green algae to global dominance of marine ecosystems [30]. This biochemical innovation provided algal cell membranes with density advantages during large temperature fluctuations associated with Snowball Earth glaciations [30]. Molecular clock analyses indicate a Late Cryogenian divergence of green algal sterol methyltransferase genes from those of other Archaeplastida [30].

The evolutionary relationship between sterol biosynthetic pathways and algal phylogeny demonstrates remarkable complexity. Diatoms synthesize sterols through inclusion of animal and fungal genes in plant-like pathways, creating hybrid biosynthetic systems [31]. These organisms produce diverse sterol chemotypes including cholesterol, desmosterol, fucosterol, and clionasterol through metabolic pathway drift and enzymatic replacement [31]. The phylogenetic distribution of sterol biosynthetic enzymes reveals extensive horizontal gene transfer events and convergent evolution of enzymatic functions across algal lineages [27].

Recent discoveries of widespread sterol methyltransferases participating in biosynthesis of both C4α- and C4β-methyl sterols demonstrate previously unknown catalytic mechanisms [32] [33]. These findings reveal early origins of specialized methyltransferase enzymes in widespread alveolates and haptophytes, comprising major components of globally distributed phytoplankton communities [32]. The evolutionary implications extend to understanding molecular fossil interpretation and eukaryotic life evolution patterns [32] [33].

Data Tables

| Enzyme Name | EC Number | Pathway Step | Substrate | Product | Cellular Location |

|---|---|---|---|---|---|

| Acetyl-CoA C-acetyltransferase (ACCT) | EC 2.3.1.9 | MVA pathway - Step 1 | Acetyl-CoA | Acetoacetyl-CoA | Cytoplasm |

| HMG-CoA synthase (HMGS) | EC 2.3.3.10 | MVA pathway - Step 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA | Cytoplasm |

| HMG-CoA reductase (HMGR) | EC 1.1.1.34 | MVA pathway - Step 3 | HMG-CoA | Mevalonate | Endoplasmic reticulum |

| Squalene synthase (SQS) | EC 2.5.1.21 | Triterpene synthesis | Farnesyl diphosphate | Squalene | Endoplasmic reticulum |

| Squalene epoxidase (SQE) | EC 1.14.14.17 | Squalene epoxidation | Squalene | 2,3-Oxidosqualene | Endoplasmic reticulum |

| Cycloartenol synthase (CAS) | EC 5.4.99.8 | Sterol cyclization | 2,3-Oxidosqualene | Cycloartenol | Endoplasmic reticulum |

| Sterol methyltransferase (SMT) | EC 2.1.1.41 | Side-chain methylation | Sterol intermediate | Methylated sterol | Endoplasmic reticulum |

| Fucosterol epoxide lyase | EC 4.1.1.- | Epoxide cleavage | Fucosterol epoxide | Desmosterol + Acetaldehyde | Cytoplasm/ER |

| Algae Type | Primary Pathway | Main Sterol Product | Cyclization Product | Side-chain Pathway |

|---|---|---|---|---|

| Green algae (Chlorophyta) | MEP pathway | Ergosterol | Cycloartenol | Δ25(27)-olefin |

| Red algae (Rhodophyta) | Both MVA and MEP | Cholesterol | Cycloartenol/Lanosterol | Mixed pathways |

| Brown algae (Phaeophyceae) | MVA pathway | Fucosterol | Cycloartenol | Δ24(28)-olefin |

| Diatoms | MVA pathway | Cholesterol/Fucosterol | Cycloartenol | Mixed pathways |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

481-14-1

Wikipedia

Isofucosterol